molecular formula C25H34O6 B1683875 Budesonide CAS No. 51333-22-3

Budesonide

Número de catálogo: B1683875
Número CAS: 51333-22-3
Peso molecular: 430.5 g/mol
Clave InChI: VOVIALXJUBGFJZ-PNYLKFOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of budesonide involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of 1,4-dioxane as a solvent and perchloric acid as a catalyst. This reaction results in a mixture of two epimers, which are then separated and purified . The reaction is typically carried out at a temperature range of 0–5°C .

Industrial Production Methods: A continuous flow process has been developed for the industrial production of this compound. This method optimizes various parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of epimers. This process is cost-effective and can be readily scaled up for industrial production .

Análisis De Reacciones Químicas

Types of Reactions: Budesonide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

Ulcerative Colitis and Crohn's Disease

Budesonide is extensively studied for its role in managing ulcerative colitis (UC) and Crohn's disease (CD). Its unique formulation allows for targeted delivery to the intestine, minimizing systemic side effects associated with traditional corticosteroids.

  • Efficacy in Ulcerative Colitis : A phase III study demonstrated that this compound MMX (9 mg) significantly improved combined clinical and endoscopic remission rates compared to placebo (17.4% vs. 4.5%; p=0.0047) in patients with mild-to-moderate UC . Additionally, a one-year study indicated that low-dose this compound (4.5 mg/day) maintained clinical remission in 61.4% of patients with collagenous colitis, compared to only 16.7% in the placebo group (p<0.001) .
  • Comparative Studies : this compound has been shown to be effective for inducing remission in mild-to-moderate CD, particularly for patients with distal ileum involvement. In a meta-analysis, this compound was found to have a favorable safety profile compared to traditional systemic corticosteroids .
Study TypeConditionThis compound DoseRemission Rate (%)Comparison Group
Phase IIIUlcerative Colitis9 mg17.4Placebo
One-Year Follow-UpCollagenous Colitis4.5 mg/day61.4Placebo
Meta-AnalysisCrohn's DiseaseVariousVariesSystemic Corticosteroids

Respiratory Disorders

Asthma and Chronic Obstructive Pulmonary Disease (COPD)

This compound is also widely utilized in inhaled formulations for asthma management and COPD treatment.

  • Asthma Management : Inhaled this compound has been shown to effectively reduce asthma exacerbations and improve lung function over long-term use. Studies indicate that it is among the most effective treatments available for persistent asthma .
  • COPD Treatment : this compound, when used in combination with long-acting beta-agonists, enhances lung function and decreases the frequency of exacerbations in COPD patients .

Other Applications

This compound is being investigated for additional uses beyond gastrointestinal and respiratory conditions:

  • Allergic Rhinitis : Intranasal formulations of this compound are effective for treating allergic rhinitis, providing relief from nasal symptoms without significant systemic absorption .
  • Potential Role in Cancer Therapy : Emerging research suggests that this compound may have applications in managing inflammation associated with certain cancers, although more studies are needed to establish its efficacy in this area.

Mecanismo De Acción

Comparación Con Compuestos Similares

    Prednisolone: A corticosteroid with systemic effects, used for a wide range of inflammatory and autoimmune conditions.

    Fluticasone: Another inhaled corticosteroid used for asthma and allergic rhinitis.

    Beclomethasone: An inhaled corticosteroid with similar applications to budesonide.

Comparison:

This compound’s unique properties, such as its high water solubility and reversible esterification, make it a valuable corticosteroid with a wide range of applications and a favorable safety profile.

Actividad Biológica

Budesonide is a synthetic glucocorticoid widely used for its anti-inflammatory properties, particularly in the treatment of respiratory and gastrointestinal conditions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Activation : this compound binds with high affinity to the glucocorticoid receptor, leading to the modulation of gene expression associated with inflammation and immune response .
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby reducing inflammation in various tissues .
  • Chemopreventive Properties : Research indicates that this compound may prevent the formation of lung adenomas and adenocarcinomas in experimental models, suggesting potential applications in cancer prevention .

Therapeutic Applications

This compound is utilized in various clinical settings, including:

  • Asthma and Chronic Obstructive Pulmonary Disease (COPD) : Inhaled this compound is effective in managing asthma symptoms and improving lung function. A study demonstrated that inhaled this compound significantly improved peak expiratory flow rates (PEF) compared to placebo .
  • Eosinophilic Esophagitis (EoE) : A phase 3 trial showed that this compound oral suspension (BOS) significantly improved histologic and symptomatic outcomes in patients with EoE compared to placebo. The stringent histologic response was achieved in 53.1% of BOS-treated patients versus 1.0% in the placebo group .
  • Inflammatory Bowel Disease (IBD) : this compound is effective in treating Crohn's disease and ulcerative colitis. Clinical trials have shown that this compound capsules are more effective than placebo and mesalazine for inducing remission in Crohn's disease .

Table 1: Summary of Key Studies on this compound

StudyConditionInterventionOutcome
Sandborn et al., 2005Ulcerative ColitisThis compound vs PlaceboImproved CDAI scores; no significant difference in relapse rates at 12 months
Mantzaris et al., 2003Crohn's DiseaseThis compound vs MesalazineLower relapse rates with this compound (55% vs 82%; p=0.045)
MedRxiv Study, 2021COVID-19Inhaled this compound vs Usual CareReduced need for urgent medical care; median recovery time shorter by 1 day
Clinical Trial NCT02605837EoEThis compound Oral Suspension vs PlaceboSignificant improvement in histologic response (53.1% vs 1%; p<0.001)

Pharmacokinetics

This compound has a unique pharmacokinetic profile:

  • Bioavailability : Approximately 11% due to extensive first-pass metabolism.
  • Metabolism : Primarily metabolized by CYP3A4 to inactive metabolites, with negligible glucocorticoid activity compared to the parent compound .
  • Elimination : About 60% is excreted in urine as metabolites, with no unchanged drug detected .

Safety Profile

This compound is generally well tolerated, with a lower incidence of systemic side effects compared to other corticosteroids like prednisolone. In clinical trials, adverse events were similar to those observed with placebo or mesalazine treatments, indicating a favorable safety profile for short-term use .

Propiedades

Número CAS

51333-22-3

Fórmula molecular

C25H34O6

Peso molecular

430.5 g/mol

Nombre IUPAC

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1

Clave InChI

VOVIALXJUBGFJZ-PNYLKFOFSA-N

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

SMILES isomérico

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C

SMILES canónico

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Apariencia

Solid powder

Punto de ebullición

599.7

Color/Form

Crystals

melting_point

221-232 °C (decomposes)

Key on ui other cas no.

51333-22-3
51372-29-3

Descripción física

Solid

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

Chemical stability: Stable under recommended storage conditions.

Solubilidad

Practically insoluble in water
Freely soluble in chloroform;  sparingly soluble in ethanol, alcohol;  practically insoluble in heptane

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Budesonide
Budesonide, (R)-Isomer
Budesonide, (S)-Isomer
Horacort
Pulmicort
Rhinocort

Presión de vapor

8.81X10-15 mm Hg at 25 °C (est)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Budesonide
Reactant of Route 2
Budesonide
Reactant of Route 3
Reactant of Route 3
Budesonide
Reactant of Route 4
Budesonide
Reactant of Route 5
Budesonide
Reactant of Route 6
Budesonide
Customer
Q & A

Q1: What is the primary mechanism of action of budesonide?

A1: this compound is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. [] This complex then translocates to the nucleus and binds to specific DNA sequences, modulating gene transcription. [] This leads to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory mediators like cytokines and chemokines. [, ]

Q2: How effective is this compound in inducing and maintaining remission in Crohn's disease?

A2: Studies show that while this compound is more effective than placebo or mesalamine for inducing remission in Crohn's disease, its efficacy is lower compared to conventional steroids, especially in patients with severe disease. [] Moreover, its ability to maintain remission in Crohn’s disease is not superior to placebo or weaning prednisolone. []

Q3: How does the route of administration affect the clinical efficacy of this compound in treating hay fever?

A3: Research indicates that the clinical efficacy of this compound in hay fever treatment is dependent on topical nasal application. [] While intranasal this compound effectively reduces nasal symptoms, oral this compound, even at doses yielding comparable plasma levels, does not show significant efficacy. []

Q4: Can this compound administered through inhalation for asthma treatment have beneficial effects on nasal allergic disease?

A4: Yes, studies show that inhaled this compound, even without direct nasal deposition, can reduce nasal eosinophilia, inflammatory markers like eosinophil cationic protein in nasal lavage fluid, and attenuate nasal symptoms during allergy season. [] This suggests a systemic anti-inflammatory effect of this compound even when administered through inhalation.

Q5: How does this compound compare to other treatment options for exercise-induced bronchoconstriction (EIB) in children with asthma?

A6: While all active treatments in a study on children with EIB were more effective than placebo, a combination of this compound and montelukast demonstrated superior efficacy compared to this compound alone or this compound plus formoterol. [] Montelukast alone also showed greater effectiveness than this compound alone or this compound plus formoterol. []

Q6: Is this compound effective in treating acute wheezing in infants?

A7: Research suggests that nebulized this compound is effective in treating acute wheezing and dyspnea in infants up to 24 months old. [] Infants treated with this compound showed faster clinical improvement and a shorter hospitalization period compared to those receiving ipratropium bromide. []

Q7: What are the potential adverse effects of long-term this compound maintenance therapy in microscopic colitis?

A11: A population-based study found that long-term this compound maintenance therapy in microscopic colitis appears to be generally well-tolerated. [] There was no significant difference in the incidence of osteopenia/osteoporosis, diabetes mellitus, hypertension, glaucoma, or cataracts between patients receiving this compound maintenance and those not receiving this compound. []

Q8: What formulations of this compound are available?

A12: this compound is available in various formulations, including pressurized metered-dose inhalers (pMDI), dry powder inhalers (DPI), nebulized suspensions, and oral capsules. [, , , ] The choice of formulation depends on the indication, patient preference, and desired site of action.

Q9: How does the systemic availability of this compound differ between different dry powder inhaler (DPI) devices?

A13: A study comparing this compound DPI-A and a redesigned DPI-B found that both devices demonstrated systemic absorption bioequivalence at equivalent doses. [] This suggests that the redesign of the DPI-B did not significantly affect the systemic availability of this compound.

Q10: What is the rationale for developing multistage nanodelivery vehicles for oral this compound delivery in IBD?

A14: Researchers are exploring multistage nanodelivery vehicles, such as this compound-loaded PLGA nanoparticles encapsulated within porous silicon microparticles, to overcome challenges associated with oral drug delivery in IBD. [] This approach aims to protect the drug from degradation in the stomach, enhance its delivery to the inflamed intestinal mucosa, and enable controlled release for improved therapeutic efficacy.

Q11: What are some areas of ongoing research on this compound?

A15: Ongoing research on this compound includes exploring new drug delivery systems for targeted therapy, understanding the role of histone deacetylases (HDACs) in mediating its effects in different cell types, and investigating its potential in treating a wider range of inflammatory conditions. [, ] Further research is also needed to establish the long-term safety and efficacy of this compound in various patient populations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.